

Technical Guide: Cyanine3 DBCO for Bioorthogonal Labeling and Imaging

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Compound of Interest

Compound Name: *Cyanine3 DBCO
hexafluorophosphate*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Cyanine3 DBCO (Cyanine3 dibenzocyclooctyne), a fluorescent probe widely used for the detection and imaging of azide-modified biomolecules. Its core application lies in copper-free click chemistry, a bioorthogonal reaction that enables the specific labeling of targets in complex biological systems without the need for cytotoxic copper catalysts.^{[1][2][3][4]} This guide covers the key specifications of Cyanine3 DBCO, experimental protocols for its use, and visual representations of the underlying chemical reaction and experimental workflows.

Core Properties of Cyanine3 DBCO

Cyanine3 (Cy3) is a bright, orange-red fluorescent dye known for its high molar extinction coefficient and good photostability.^[5] The dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts specifically and spontaneously with azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.^{[1][3][6]} This reaction is highly efficient and can be performed under physiological conditions, making it ideal for labeling biomolecules in living cells and whole organisms.^{[2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative properties of Cyanine3 DBCO, providing a quick reference for experimental design.

Property	Value	References
Molar Extinction Coefficient (ϵ)	150,000 $\text{cm}^{-1}\text{M}^{-1}$	[1] [7] [8] [9]
Excitation Maximum (λ_{ex})	~555 nm	[8] [9] [10] [11]
Emission Maximum (λ_{em})	~570 nm	[5] [8] [9]
Quantum Yield (Φ)	0.31	[8] [12]
Recommended Laser Lines	532 nm, 555 nm, or 568 nm	[1] [7]
Recommended Filter Sets	TRITC (tetramethylrhodamine)	[1] [11]

Experimental Protocols

The following are generalized protocols for the use of Cyanine3 DBCO in labeling experiments. Specific parameters may need to be optimized depending on the experimental system.

Live Cell Labeling of Azide-Modified Biomolecules

This protocol describes the general steps for labeling live cells that have been metabolically engineered to incorporate azide-containing sugars, amino acids, or other building blocks into their biomolecules.

Materials:

- Cells cultured with an azide-derivatized metabolite (e.g., ManNAz for glycans, AHA for proteins).
- Cyanine3 DBCO stock solution (typically 1-10 mM in DMSO or DMF).
- Phosphate-buffered saline (PBS) or other appropriate buffer.
- Cell culture medium.

Procedure:

- Cell Preparation: Culture cells in the presence of the desired azide-modified metabolic precursor for a sufficient period to allow for incorporation into the target biomolecules.

- **Washing:** Gently wash the cells two to three times with warm PBS or cell culture medium to remove any unincorporated azide precursor.
- **Labeling:** Prepare a labeling solution of Cyanine3 DBCO in cell culture medium or a suitable buffer at a final concentration typically ranging from 5 to 50 μM .
- **Incubation:** Incubate the cells with the Cyanine3 DBCO labeling solution for 30-60 minutes at 37°C, protected from light.
- **Washing:** Wash the cells three to four times with fresh, warm medium or buffer to remove any unreacted Cyanine3 DBCO.
- **Imaging:** The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for Cy3 (e.g., TRITC).

Labeling of Purified Biomolecules (e.g., Proteins, Nucleic Acids)

This protocol outlines the steps for labeling purified azide-modified biomolecules in vitro.

Materials:

- Purified azide-modified biomolecule in a suitable buffer.
- Cyanine3 DBCO stock solution (1-10 mM in DMSO or DMF).
- Reaction buffer (e.g., PBS).

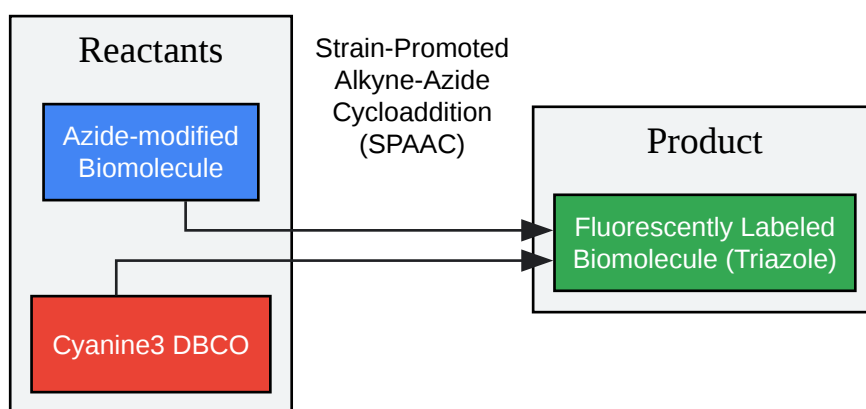
Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the azide-modified biomolecule with Cyanine3 DBCO. A molar excess of the dye (e.g., 2-10 fold) is typically used to ensure efficient labeling.
- **Incubation:** Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. The reaction time may need to be optimized.

- **Removal of Excess Dye:** Separate the labeled biomolecule from unreacted Cyanine3 DBCO using methods such as size exclusion chromatography, dialysis, or precipitation.
- **Characterization:** The labeling efficiency can be determined spectrophotometrically by measuring the absorbance of the dye and the biomolecule. The labeled biomolecule is now ready for use in downstream applications.

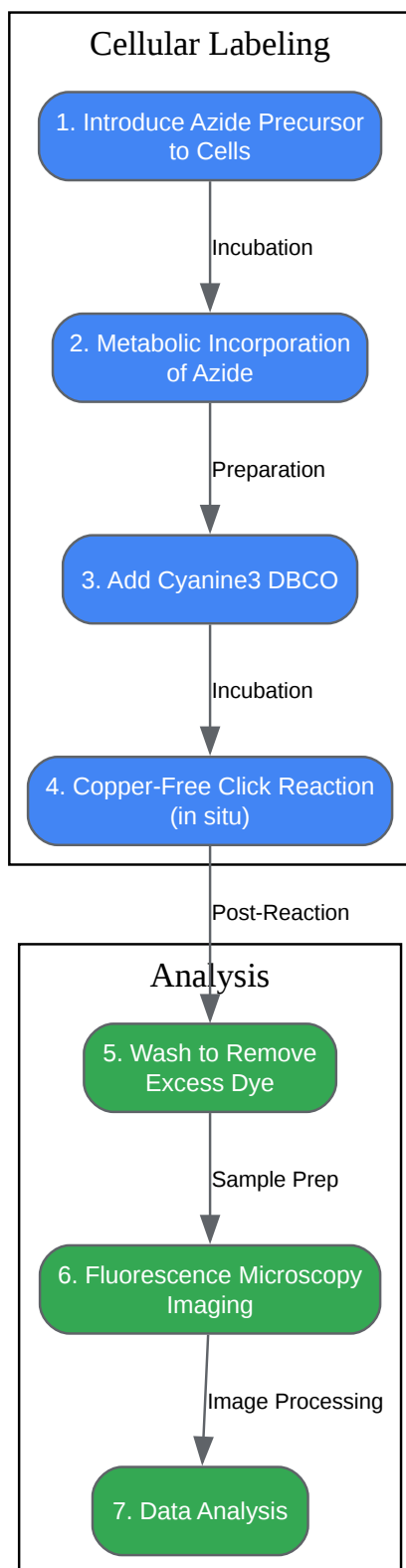
Visualizations

The following diagrams illustrate the core chemical reaction and a typical experimental workflow involving Cyanine3 DBCO.



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Caption: Copper-Free Click Chemistry Reaction.



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Caption: Experimental Workflow for Live Cell Imaging.

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